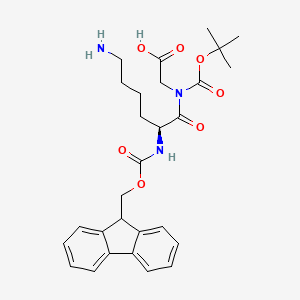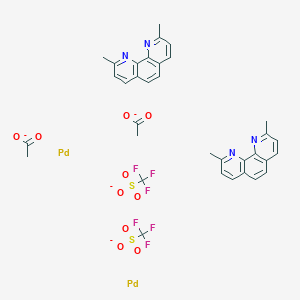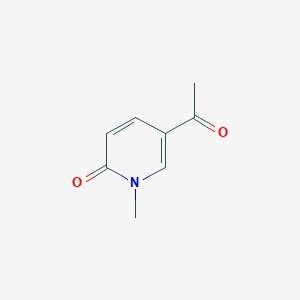
Fmoc-Homocit-OPfp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Homocit-OPfp (FHO) is a unique synthetic compound created by the combination of two amino acids, Fmoc-homocitrulline (FHO) and O-phosphoryl-L-phenylalanine (OPfp). FHO is a naturally occurring amino acid found in the human body, while OPfp is a synthetic amino acid created in the laboratory. FHO and OPfp are combined in a specific ratio to create FHO-OPfp, which has a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Fmoc-Homocit-OPfp-OPfp has a wide range of applications in scientific research. It is used in the synthesis of peptides, proteins, and other biomolecules. It is also used to study the structure and function of proteins and other biological systems. Additionally, Fmoc-Homocit-OPfp-OPfp is used in the development of novel drugs and therapeutic agents.
Mecanismo De Acción
Fmoc-Homocit-OPfp-OPfp acts as a catalyst in the synthesis of peptides and proteins. It catalyzes the formation of peptide bonds between amino acids, allowing the formation of complex peptide and protein structures. Additionally, Fmoc-Homocit-OPfp-OPfp helps stabilize the structure of proteins, allowing them to maintain their structure and function.
Biochemical and Physiological Effects
Fmoc-Homocit-OPfp-OPfp has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of nitric oxide, which is an important signaling molecule in the body. Additionally, Fmoc-Homocit-OPfp-OPfp has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-Homocit-OPfp-OPfp is a useful tool for laboratory experiments due to its high reactivity and specificity. It is relatively easy to synthesize and can be used to synthesize complex peptide and protein structures. Additionally, Fmoc-Homocit-OPfp-OPfp is relatively stable and can be stored for long periods of time without degradation. However, Fmoc-Homocit-OPfp-OPfp is expensive and can be toxic, so it must be handled with care.
Direcciones Futuras
Fmoc-Homocit-OPfp-OPfp has a wide range of potential applications in the future. It could be used to develop new drugs and therapeutic agents, as well as to study the structure and function of proteins and other biomolecules. Additionally, Fmoc-Homocit-OPfp-OPfp could be used to study the effects of nitric oxide on the body and to develop new methods for regulating nitric oxide levels. Finally, Fmoc-Homocit-OPfp-OPfp could be used to develop new methods for synthesizing peptides and proteins, as well as to develop new methods for stabilizing proteins.
Métodos De Síntesis
The synthesis of Fmoc-Homocit-OPfp-OPfp is a two-step process. First, Fmoc-Homocit-OPfp is synthesized by reacting a mixture of Fmoc-L-homocitrulline and potassium carbonate in aqueous solution. The mixture is stirred for two hours at room temperature, then heated to 70°C for an additional 30 minutes. The second step involves the reaction of Fmoc-Homocit-OPfp with O-phosphoryl-L-phenylalanine in aqueous solution. The mixture is stirred for two hours at room temperature, then heated to 70°C for an additional 30 minutes. The Fmoc-Homocit-OPfp-OPfp product is then isolated and purified by column chromatography.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5N3O5/c29-20-21(30)23(32)25(24(33)22(20)31)41-26(37)19(11-5-6-12-35-27(34)38)36-28(39)40-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,36,39)(H3,34,35,38)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDWQZGOAZYFTG-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Homocit-OPfp | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


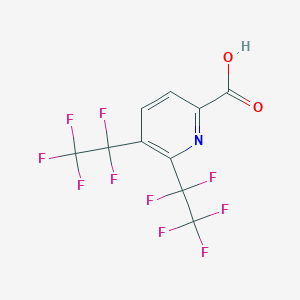
![N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292598.png)
![1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, 95%, (99% ee)](/img/structure/B6292624.png)
![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione hydrochloride, 98%, (99% ee)](/img/structure/B6292628.png)
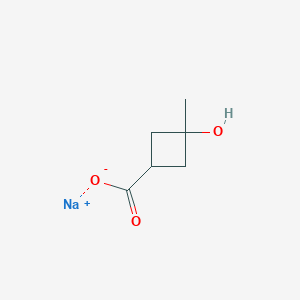
![(11aS)-3,7-Bis(3,5-dichlorophenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292643.png)
![(11aR)-3,7-Bis(4-methoxyphenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292653.png)
![(11bR)-2,6-Bis[4-(2-naphthalenyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292655.png)
![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(3,5-di-tert-butyl-4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292661.png)

